molecular formula C13H10ClN5O2 B2779126 [(2-chloro-9H-purin-6-yl)amino](phenyl)acetic acid CAS No. 1796927-99-5

[(2-chloro-9H-purin-6-yl)amino](phenyl)acetic acid

Cat. No.: B2779126
CAS No.: 1796927-99-5
M. Wt: 303.71
InChI Key: ZXKIODRNNOUGNB-UHFFFAOYSA-N
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Description

(2-chloro-9H-purin-6-yl)aminoacetic acid is a purine derivative with the molecular formula C7H6ClN5O2 This compound is known for its unique structure, which combines a purine base with a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-9H-purin-6-yl)aminoacetic acid typically involves the reaction of 2-amino-6-chloropurine with phenylacetic acid under specific conditions. One common method includes the use of tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate as a starting material. This intermediate undergoes hydrolysis and deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for (2-chloro-9H-purin-6-yl)aminoacetic acid are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-9H-purin-6-yl)aminoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the purine ring or the phenylacetic acid moiety.

    Substitution: The chlorine atom in the purine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the purine ring.

Mechanism of Action

The mechanism of action of (2-chloro-9H-purin-6-yl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites. Additionally, it can interfere with DNA and RNA synthesis by incorporating into nucleic acid chains, leading to chain termination or mutations .

Properties

IUPAC Name

2-[(2-chloro-7H-purin-6-yl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c14-13-18-10-9(15-6-16-10)11(19-13)17-8(12(20)21)7-4-2-1-3-5-7/h1-6,8H,(H,20,21)(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKIODRNNOUGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=NC(=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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